Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Catalog No.
S12001167
CAS No.
M.F
C23H19BrN2O4
M. Wt
467.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihyd...

Product Name

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

IUPAC Name

methyl 4-[9-bromo-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

InChI

InChI=1S/C23H19BrN2O4/c1-13-3-9-21(29-13)18-12-19-17-11-16(24)8-10-20(17)30-22(26(19)25-18)14-4-6-15(7-5-14)23(27)28-2/h3-11,19,22H,12H2,1-2H3

InChI Key

FQJOJXZXRFUSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C(=O)OC

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound characterized by its unique structural features, which include a benzoxazine core fused with a pyrazolo[1,5-c] moiety. The presence of a bromine atom and a 5-methyl-2-furyl group adds to its chemical diversity, making it an interesting subject for both synthetic and biological research. This compound belongs to the class of heterocyclic compounds, which are known for their significant roles in medicinal chemistry.

Typical of heterocycles, such as:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Electrophilic aromatic substitution: The aromatic rings can participate in electrophilic reactions, potentially introducing substituents at various positions.
  • Condensation reactions: The functional groups present may allow for condensation with other reactive species, forming larger molecular structures.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize analogs for further study.

Preliminary studies suggest that Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate may exhibit significant biological activities. Compounds with similar structures have shown potential as:

  • Antitumor agents: Many heterocyclic compounds are investigated for their ability to inhibit cancer cell growth.
  • Antimicrobial properties: The presence of furan and benzoxazine rings may contribute to antimicrobial activity.
  • Anti-inflammatory effects: Some derivatives have been reported to modulate inflammatory pathways.

Further pharmacological studies are necessary to fully elucidate its biological profile.

The synthesis of Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves several steps:

  • Formation of the benzoxazine scaffold: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the pyrazolo[1,5-c] structure: This step may involve cyclization or condensation reactions with suitable reagents.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents under controlled conditions.
  • Methyl esterification: Finally, the benzoate moiety is formed by reacting the carboxylic acid derivative with methanol in the presence of acid catalysts.

Each step requires careful optimization to ensure high yields and purity of the final product.

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate has potential applications in:

  • Pharmaceutical development: As a lead compound for developing new drugs targeting various diseases.
  • Chemical research: As a reagent or intermediate in synthesizing other complex organic molecules.
  • Material science: Investigating its properties for potential use in polymers or other advanced materials.

Interaction studies are essential for understanding how Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate interacts with biological systems. These studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Cellular uptake studies: To assess how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity assessments: Evaluating any adverse effects on cellular health or viability.

Such studies provide critical insights into the compound's safety and efficacy profiles.

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can be compared with several similar compounds that share structural features or biological activities:

Compound NameStructural FeaturesBiological Activity
4-AminoquinolineContains a quinoline ringAntimalarial
Benzothiazole derivativesContains thiazole ringAntibacterial
Pyrazole derivativesContains pyrazole ringAnti-inflammatory

Uniqueness

The uniqueness of Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate lies in its specific combination of heterocycles and functional groups that may confer distinct pharmacological properties not found in other similar compounds. Its complex structure allows for diverse chemical reactivity and potential therapeutic applications that merit further investigation.

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

466.05282 g/mol

Monoisotopic Mass

466.05282 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-09

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